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Compound of Interest

Compound Name: (5-methylfuran-2-yl)methanethiol

Cat. No.: B1595434 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics

and a proposed synthetic route for the compound (5-methylfuran-2-yl)methanethiol. Due to

the limited availability of direct experimental data for this specific molecule in public databases,

this guide leverages spectral data from analogous compounds, namely furan, 2-methylfuran,

and furan-2-ylmethanethiol, to predict its spectroscopic properties. This information is intended

to support research, drug discovery, and development activities involving furan-containing thiol

compounds.

Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR) and infrared

(IR) spectroscopic data, alongside publicly available mass spectrometry (MS) data for (5-
methylfuran-2-yl)methanethiol.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)
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Chemical Shift
(δ) ppm

Multiplicity
Number of
Protons

Assignment Rationale

~6.05 d 1H H3

The proton at C3

is expected to be

a doublet due to

coupling with H4.

Its chemical shift

is influenced by

the adjacent

oxygen and

methyl group.

~5.95 d 1H H4

The proton at C4

is expected to be

a doublet due to

coupling with H3.

~3.65 d 2H -CH₂-SH

The methylene

protons adjacent

to the sulfur atom

are expected to

be a doublet due

to coupling with

the thiol proton.

~2.25 s 3H -CH₃

The methyl

protons are

expected to be a

singlet.

~1.60 t 1H -SH

The thiol proton

typically appears

as a triplet due to

coupling with the

adjacent

methylene

protons.
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Note: Predicted chemical shifts are based on the analysis of structurally similar compounds.

Actual experimental values may vary.

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
Chemical Shift (δ) ppm Assignment Rationale

~155 C5

The carbon bearing the methyl

group is expected to be

significantly downfield.

~150 C2

The carbon attached to the

methanethiol group is also

expected to be downfield.

~108 C3

The chemical shift is typical for

a furan ring carbon adjacent to

a substituted carbon.

~106 C4

Similar to C3, this furan ring

carbon is expected in this

region.

~28 -CH₂-

The methylene carbon is

expected in the aliphatic

region.

~14 -CH₃
The methyl carbon is expected

to be the most upfield signal.

Note: Predicted chemical shifts are based on the analysis of structurally similar compounds.

Actual experimental values may vary.

Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

~2920 Medium
C-H stretch (aromatic and

aliphatic)

~2560 Weak S-H stretch

~1580 Medium C=C stretch (furan ring)

~1450 Medium C-H bend (aliphatic)

~1020 Strong C-O-C stretch (furan ring)

~780 Strong
C-H out-of-plane bend (furan

ring)

Note: Predicted vibrational frequencies are based on characteristic group frequencies and data

from related furan compounds.

Mass Spectrometry (MS) Data
The mass spectrum for (5-methylfuran-2-yl)methanethiol is available in the NIST WebBook.

While the full spectrum is not downloadable, the database provides key information.[1]

Molecular Formula: C₆H₈OS

Molecular Weight: 128.19 g/mol

Key Fragments (m/z): Expected fragmentation would likely involve the loss of the thiol group

(-SH), the entire methanethiol group (-CH₂SH), and fragmentation of the furan ring.

Proposed Synthesis Protocol
A viable synthetic route to (5-methylfuran-2-yl)methanethiol can be adapted from the

established synthesis of furan-2-ylmethanethiol.[2] The proposed method utilizes 5-

methylfurfuryl alcohol as the starting material.

Reaction Scheme:
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(5-methylfuran-2-yl)methanol + Thiourea --(HCl)--> S-(5-methylfuran-2-ylmethyl)isothiouronium

chloride --(NaOH, H₂O)--> (5-methylfuran-2-yl)methanethiol

Step-by-Step Procedure:

Formation of the Isothiouronium Salt:

In a well-ventilated fume hood, dissolve 5-methylfurfuryl alcohol and a molar equivalent of

thiourea in concentrated hydrochloric acid.

Stir the mixture at room temperature. The reaction is typically exothermic.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, the S-(5-methylfuran-2-ylmethyl)isothiouronium chloride may precipitate

and can be collected by filtration.

Hydrolysis to the Thiol:

Suspend the isothiouronium salt in water.

Add a solution of sodium hydroxide and heat the mixture to reflux.

The hydrolysis should be monitored by TLC or gas chromatography (GC).

After completion, cool the reaction mixture and acidify with a suitable acid (e.g., dilute HCl)

to protonate the thiolate.

Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

The crude product can be purified by vacuum distillation.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR

spectroscopy, and mass spectrometry to confirm its identity and purity, comparing the obtained

data with the predicted values in Section 1.
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Experimental Workflow
The following diagram illustrates the proposed workflow for the synthesis and spectroscopic

analysis of (5-methylfuran-2-yl)methanethiol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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